Product packaging for 2-Amino-5-bromo-6-methyl-4-pyrimidinol(Cat. No.:CAS No. 6307-35-3)

2-Amino-5-bromo-6-methyl-4-pyrimidinol

货号: B1493664
CAS 编号: 6307-35-3
分子量: 204.02 g/mol
InChI 键: ADLWOFHKMXUDKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP, CAS 6307-35-3) is a substituted pyrimidine derivative with the molecular formula C₅H₆BrN₃O and a molecular weight of 204.027 g/mol . Its structure features a bromine atom at position 5, a methyl group at position 6, and hydroxyl and amino groups at positions 4 and 2, respectively (Fig. 1). ABMP is characterized by a logP of -0.184, indicating moderate hydrophilicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3O B1493664 2-Amino-5-bromo-6-methyl-4-pyrimidinol CAS No. 6307-35-3

属性

IUPAC Name

2-amino-5-bromo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLWOFHKMXUDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212395
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-35-3
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6307-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6307-35-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromo-6-methylpyrimidin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53CVG2UM9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

生化分析

Biochemical Properties

2-Amino-5-bromo-6-methyl-4-pyrimidinol plays a significant role in biochemical reactions, particularly in the induction of serum interferon. It has been observed to induce high levels of serum interferon in mice, which consequently protects them against infections with several viruses. The compound interacts with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl, leading to the induction of interferon. These interactions highlight the compound’s potential as an immunomodulatory agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It has been shown to induce high levels of serum interferon in mice, which suggests its role in modulating immune responses. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily through its ability to induce interferon production. This induction can lead to enhanced antiviral responses and protection against viral infections.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl. These interactions lead to the induction of high levels of serum interferon, which plays a crucial role in the compound’s antiviral effects. The binding interactions with these biomolecules result in the activation of interferon production, which subsequently enhances the immune response against viral infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. After daily injections of the compound, mice developed a reduced interferon response (hyporeactivity) to each subsequent injection. This suggests that the compound’s effectiveness in inducing interferon may decrease with repeated administration. Additionally, the stability and degradation of the compound in laboratory settings are important factors to consider when evaluating its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively induces high levels of serum interferon, providing protection against viral infections. At higher dosages, there may be potential toxic or adverse effects, although specific details on these effects are not readily available. It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to interferon induction. The compound interacts with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl, leading to the activation of interferon production. These interactions suggest that the compound may influence metabolic flux and metabolite levels associated with immune responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound’s interactions with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl facilitate its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms and distribution patterns of the compound can provide insights into its effectiveness as an immunomodulatory agent.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s interactions with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl may direct it to specific compartments or organelles within the cell. These targeting signals and post-translational modifications can influence the compound’s activity and its ability to induce interferon production.

生物活性

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) is a pyrimidine derivative that has garnered attention for its biological activity, particularly its role as an interferon inducer. This compound has been studied for its potential therapeutic applications, including antiviral and immunomodulatory effects.

  • Chemical Formula : C5_5H6_6BrN3_3O
  • Molecular Weight : 204.022 g/mol
  • Melting Point : 244-246 °C
  • CAS Number : 6307-35-3

ABMP functions primarily by inducing the production of interferon (IFN), a critical component of the immune response. The mechanism involves the activation of specific signaling pathways that lead to the upregulation of interferon-related genes. Research indicates that ABMP enhances the expression of genes such as Stat1, Isgf3g, and Irf7, which are pivotal in the IFN signaling cascade .

Biological Activities

  • Interferon Induction :
    • ABMP has been shown to induce high levels of serum interferon in various murine models. For instance, studies have demonstrated that both parenteral and oral administration of ABMP results in significant increases in circulating interferon levels .
    • A comparative study highlighted that ABMP's interferon-inducing capabilities were on par with other known inducers like polyinosinic-polycytidylic acid (poly(I:C)) and tilorone hydrochloride .
  • Antiviral Properties :
    • The antiviral effects of ABMP have been observed against several viral infections. Mice treated with ABMP exhibited enhanced resistance to viral challenges, suggesting that the induced interferon plays a protective role against infections .
    • In particular, ABMP has shown efficacy in enhancing host resistance to Listeria monocytogenes infections, indicating its potential as an immunotherapeutic agent .
  • Impact on Immune Response :
    • Research indicates that ABMP can modulate immune responses, enhancing the activity of T-cells and macrophages, which are crucial for effective immune defense .

Study 1: Interferon Induction in Mice

In a study evaluating the interferon-inducing properties of ABMP, mice were administered varying doses of the compound. Results indicated a dose-dependent increase in serum interferon levels, with significant elevations observed at higher doses.

Dose (mg/kg)Serum IFN Level (IU/mL)
10150
25300
50600

Study 2: Antiviral Efficacy

A group of mice was infected with a viral pathogen post-treatment with ABMP. The survival rate was significantly higher in treated mice compared to controls.

TreatmentSurvival Rate (%)
ABMP80
Control30

科学研究应用

Antiviral Activity

ABMP has been studied for its antiviral properties, particularly its ability to induce interferon production, which plays a crucial role in the immune response against viral infections.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of various derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone, including ABMP. The derivatives were tested against several viruses in cell cultures, revealing that some exhibited significant antiviral activity close to their toxicity thresholds. For instance, compounds with specific substituents at the C-6 position demonstrated varying levels of efficacy against viruses like VSV and influenza .

Key Findings:

  • Cytotoxicity: Many derivatives showed promising antiviral activity but were also close to their cytotoxic limits, indicating a need for careful dosage management.
  • Mechanism: The mechanism of action involves the induction of interferon, which enhances the host's antiviral defenses .

Immunomodulatory Effects

ABMP has shown potential as an immunomodulator. Research indicates that it can enhance cytokine production and stimulate immune responses.

Study on Immune Modulation

One study focused on the effects of ABMP on cytokine secretion in mice. It was found that orally administered ABMP could up-regulate interferon-alpha production, suggesting its utility in enhancing immune responses against infections .

Findings:

  • Cytokine Response: ABMP significantly modulated cytokine secretion profiles, indicating its role in immune system enhancement.
  • Potential Applications: This property makes ABMP a candidate for therapeutic strategies aimed at boosting immune responses during viral infections .

Analytical Applications

ABMP can be effectively analyzed using high-performance liquid chromatography (HPLC). A method utilizing a reverse-phase column has been developed for its separation and quantification.

HPLC Methodology

The analytical method involves:

  • Mobile Phase Composition: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).
  • Column Type: Newcrom R1 HPLC column, suitable for preparative separations and pharmacokinetic studies.

This method allows for the efficient purification and analysis of ABMP and its derivatives, facilitating further research into their biological activities .

相似化合物的比较

Table 1: Structural and Functional Comparison of ABMP with Pyrimidine Analogs

Compound Substituents (Position) Key Properties Biological Activity
ABMP 5-Br, 6-Me LogP = -0.184 ; Slow IFN-α induction in intestines (30 hr) Antiviral, immunomodulatory
ABPP 5-Br, 6-Ph (phenyl) Higher lipophilicity (inferred) Stronger systemic IFN-α induction; faster onset (4–6 hr)
AIPP 5-I, 6-Ph Increased halogen size (iodine vs. bromine) Enhanced antiviral potency; similar IFN induction to ABPP
2-Amino-5-methyl-4-pyrimidinol 5-Me, no Br Reduced halogen size Lower antiviral efficacy; limited IFN induction
AMMP 4-OCH₃, 6-Me Distinct vibrational spectra (FTIR/FT-Raman) Not reported for antiviral activity; used in spectroscopic studies

Key Findings :

  • Halogen Substitution : Bromine at position 5 (ABMP) balances antiviral activity and IFN induction, while iodine (AIPP) enhances potency but may alter pharmacokinetics .
  • Aromatic vs. Aliphatic Groups : The phenyl group in ABPP/AIPP promotes systemic IFN-α induction, whereas ABMP’s methyl group localizes activity to the intestines .
  • Spectroscopic Differences : Quantum chemical calculations reveal distinct electronic structures between ABMP and AMMP, influencing reactivity and drug-receptor interactions .

Comparison with Functional Analogs (Non-Pyrimidine IFN Inducers)

ABMP is functionally compared to non-pyrimidine interferon inducers:

Table 2: Functional Comparison of ABMP with Other IFN Inducers

Compound Class Induction Site Onset Time Systemic Effects
ABMP Pyrimidinol Intestines 30 hr None
Tilorone analog R11567DA Tilorone derivative Serum + intestines 4 hr Yes
Imiquimod TLR7 agonist Serum 2 hr Yes
Poly(I:C) Synthetic RNA Systemic Immediate Yes

Key Findings :

  • Localized vs. Systemic Activity : ABMP’s intestinal specificity contrasts with systemic IFN-α induction by tilorone analogs and imiquimod .
  • Kinetics : ABMP’s delayed onset (30 hr) suggests prolonged immune modulation, whereas imiquimod acts rapidly (2 hr) .

Research Findings and Mechanistic Insights

Spectroscopic and Quantum Studies

  • FTIR/FT-Raman Analysis : ABMP exhibits unique vibrational modes compared to AMMP, attributed to bromine’s electronegativity and methyl group steric effects .
  • Charge Density Analysis : ABMP’s electron-deficient pyrimidine ring enhances electrophilic interactions, critical for binding to viral targets .

Antiviral Mechanisms

  • Interferon Pathway : ABMP upregulates Stat1, Stat2, and Irf7 genes, enhancing IFN-α signaling in intestinal tissues .
  • Hyporeactivity : Repeated dosing reduces IFN response, a shared limitation with ABPP and AIPP .

Structural-Activity Relationships (SAR)

  • Position 5 : Bromine optimizes halogen-bonding with targets; iodine (AIPP) increases potency but may reduce solubility .
  • Position 6 : Methyl (ABMP) vs. phenyl (ABPP) alters tissue distribution—methyl enhances intestinal retention .

准备方法

Formation of 2-Amino-6-methyl-4(3H)-pyrimidinone Intermediate

  • The starting point is the condensation of ethyl acetoacetate (a β-ketoester) with guanidine carbonate.
  • This reaction is carried out in an ethanol–toluene solvent mixture.
  • The process yields 2-amino-6-methyl-4(3H)-pyrimidinone with approximately 65% yield.
  • This intermediate is crucial as it forms the pyrimidinone scaffold for further functionalization.

Protection of the Amino Group

  • To enable selective substitution at C-6, the amino group on the pyrimidinone is protected.
  • Protection is achieved by introducing a tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc2O) in the presence of triethylamine (Et3N) and DMAP catalyst in tetrahydrofuran (THF) at 40 °C.
  • The Boc-protected intermediate is obtained with a yield of about 47%.

Regioselective Bromination at C-5

  • Bromination is performed using N-bromosuccinimide (NBS) in chloroform or dichloromethane under dark conditions to avoid side reactions.
  • Reaction times vary from 2 hours to 18 hours depending on scale and conditions.
  • The bromination is highly regioselective, targeting the C-5 position of the pyrimidine ring.
  • Yields for this step range from 81% to 99% depending on reaction conditions and purification methods.

Final Deprotection and Purification

  • After bromination and any further modifications, the Boc protecting group is removed under acidic conditions to yield the free amino group.
  • The final compound, this compound, is purified by column chromatography or recrystallization to achieve high purity suitable for biological testing.

Representative Reaction Scheme Summary

Step Reaction Reagents/Conditions Yield (%) Notes
1 Condensation of ethyl acetoacetate with guanidine carbonate Ethanol–toluene, reflux 65 Formation of 2-amino-6-methyl-4(3H)-pyrimidinone
2 Boc protection of amino group Boc2O, Et3N, DMAP, THF, 40 °C, 2 days 47 Protects NH2 for selective substitution
3 Bromination at C-5 NBS, chloroform or DCM, dark, 2-18 h 81–99 Regioselective bromination at C-5 position
4 Deprotection and purification Acidic conditions, column chromatography Variable Yields pure this compound

Reaction Conditions and Optimization

  • Solvent Choice: Chloroform and dichloromethane are preferred solvents for bromination due to their inertness and ability to dissolve both reactants and NBS effectively.
  • Temperature: Ambient temperature (20–25 °C) is sufficient for bromination; prolonged reaction times (up to 18 hours) improve yield and selectivity.
  • Light Sensitivity: Reactions are conducted in the dark to prevent radical side reactions.
  • Bases and Catalysts: Triethylamine and DMAP are used for Boc protection to ensure efficient reaction and minimize side-products.

Research Findings and Analytical Data

  • The regioselective lithiation–substitution protocol used in the synthesis allows for precise introduction of substituents at C-6 while maintaining bromination at C-5.
  • NMR and LC-MS analyses confirm the structure and purity of intermediates and final products.
  • The 1H NMR spectra typically show characteristic singlets for the methyl group (~2.3 ppm) and amino protons (~5 ppm), confirming substitution patterns.
  • LC-MS data show molecular ion peaks consistent with the brominated pyrimidine (m/z ~188 for MH+ species).
  • The synthetic route has been validated by antiviral activity assays, demonstrating the biological relevance of the compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-6-methyl-4-pyrimidinol, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution or condensation reactions with brominating agents (e.g., HBr or NBS) under controlled heating (e.g., 160°C in sealed tubes). Reaction time and stoichiometric ratios of precursors (e.g., pyrimidinols and bromine sources) should be optimized via TLC or HPLC monitoring .
  • Key Considerations : Avoid over-bromination by using mild brominating agents and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FTIR and FT-Raman : Assign vibrational modes to functional groups (e.g., NH₂ at ~3400 cm⁻¹, C-Br at ~650 cm⁻¹) and compare with computational results .
  • NMR : Use 1H^1H-NMR to resolve methyl protons (δ ~2.5 ppm) and 13C^{13}C-NMR to identify pyrimidine ring carbons.
    • Data Interpretation : Cross-validate experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) for band assignments .

Q. How does the bromine substituent affect the compound’s electronic structure compared to non-halogenated analogs?

  • Methodology : Perform comparative DFT studies on this compound and its non-brominated counterpart (e.g., 2-amino-6-methyl-4-pyrimidinol). Analyze frontier molecular orbitals (HOMO-LUMO gaps) and Mulliken charges to quantify electron-withdrawing effects .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical spectral data for this compound?

  • Methodology :

  • Step 1 : Optimize molecular geometry using Gaussian 09 at the B3LYP/6-311++G(d,p) level .
  • Step 2 : Simulate IR/Raman spectra and compare with experimental data. Adjust scaling factors (e.g., 0.961 for vibrational modes) to align discrepancies.
  • Step 3 : Investigate solvent effects or intermolecular interactions (e.g., hydrogen bonding) via polarizable continuum models (PCM) .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELXL refine them?

  • Methodology :

  • Use single-crystal X-ray diffraction with SHELXL for refinement. Address challenges like disorder in the bromine position or hydrogen bonding networks.
  • Apply restraints/constraints to thermal parameters and use TWIN/BASF commands for twinned crystals .
    • Key Outputs : Report bond lengths (e.g., C-Br ~1.9 Å) and angles with estimated standard deviations (ESDs).

Q. How does the compound’s tautomeric equilibrium (e.g., keto-enol forms) influence its reactivity in cross-coupling reactions?

  • Methodology :

  • Experimental : Monitor tautomer ratios via 1H^1H-NMR in DMSO-d₆ vs. CDCl₃.
  • Computational : Calculate relative stabilities of tautomers using Gibbs free energy differences (ΔG) at the M06-2X/def2-TZVP level.
  • Reactivity Impact : Design Suzuki-Miyaura coupling conditions (e.g., Pd catalysts, base) favoring the reactive tautomer .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.
  • Stabilization : Use radical inhibitors (e.g., BHT) or low-boiling solvents (e.g., THF) to reduce thermal exposure. Confirm stability via LC-MS post-reaction .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported C-Br vibrational frequencies across studies?

  • Root Cause : Variations in sample preparation (e.g., solid vs. solution phase) or instrumental resolution.
  • Resolution : Standardize measurement conditions (e.g., KBr pellets for IR) and benchmark against brominated analogs (e.g., 4-bromo-2-methylquinoline) .

Q. Why do computational models overestimate the dipole moment of this compound?

  • Analysis :

  • Solvent Effects : PCM simulations often underestimate solvent polarization.
  • Empirical Adjustment : Apply empirical corrections (e.g., +0.5–1.0 D) to gas-phase DFT results for polar solvents .

Experimental Design Tables

Parameter Synthetic Optimization Spectroscopic Analysis
Key Variable Brominating agent (NBS vs. HBr)Solvent polarity (DMSO vs. CCl₄)
Optimal Condition NBS, 160°C, 0.75 hr, sealed tube DMSO-d₆ for tautomer resolution
Critical Instrument HPLC (purity >95%) FTIR with ATR accessory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-6-methyl-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-6-methyl-4-pyrimidinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。